molecular formula C5HBrCl2N2O2 B14034199 5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid

5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid

Cat. No.: B14034199
M. Wt: 271.88 g/mol
InChI Key: FUGUULIFXDDGIG-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and chlorination of pyrimidine-4-carboxylic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts such as iron or copper salts. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives.

    Coupling Products: Biaryl compounds and other complex organic molecules.

    Oxidation Products: Oxidized pyrimidine derivatives.

Scientific Research Applications

5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their biological activity. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution pattern.

    2,4-Dichloropyrimidine: Lacks the bromine atom, leading to different chemical properties and reactivity.

    5-Bromo-2-chloropyrimidine: Contains fewer halogen atoms, affecting its chemical behavior.

Uniqueness

5-Bromo-2,6-dichloropyrimidine-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms at specific positions on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C5HBrCl2N2O2

Molecular Weight

271.88 g/mol

IUPAC Name

5-bromo-2,6-dichloropyrimidine-4-carboxylic acid

InChI

InChI=1S/C5HBrCl2N2O2/c6-1-2(4(11)12)9-5(8)10-3(1)7/h(H,11,12)

InChI Key

FUGUULIFXDDGIG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(=O)O)Br

Origin of Product

United States

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